molecular formula C14H22O4 B180621 Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1659-75-2

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B180621
CAS No.: 1659-75-2
M. Wt: 254.32 g/mol
InChI Key: WHIYNXJTNHXZES-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The presence of two ester groups at the 1 and 4 positions of the bicyclo[2.2.2]octane ring makes it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate is primarily used in the preparation of transparent porous materials . These materials are often used in the study of molecules under solid confined space .

Mode of Action

The compound interacts with its targets by forming Metal–Organic Frameworks (MOFs) . MOFs represent a unique opportunity due to their tunable pore size . Aromatic linkers present strong absorption and reduce the transparency . This compound, with its bicyclic organic dicarboxylic linkers, is used as a solid solvent .

Biochemical Pathways

The exact biochemical pathways affected by Diethyl Bicyclo[22It’s known that the compound plays a role in the formation oftransparent porous materials , which can impact various biochemical processes depending on the specific application of these materials.

Pharmacokinetics

The pharmacokinetics of Diethyl Bicyclo[22It’s known that the compound has a molecular formula ofC12H18O4 , an average mass of 226.269 Da , and a monoisotopic mass of 226.120514 Da .

Result of Action

The primary result of the action of this compound is the formation of transparent porous materials . These materials offer a different access towards the study of molecules under solid confined space .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during the preparation of transparent porous materials, it’s important to avoid contact with strong oxidizing agents to prevent fire or explosion . Additionally, the compound should be handled with care to prevent inhalation, ingestion, or skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

    Reduction: Diol derivatives of bicyclo[2.2.2]octane.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
  • Bicyclo[2.2.2]octane-1,4-dicarboxamide

Uniqueness

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity compared to its dimethyl and acid counterparts. The ethyl esters offer different solubility and steric properties, making this compound suitable for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-17-11(15)13-5-8-14(9-6-13,10-7-13)12(16)18-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIYNXJTNHXZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511676
Record name Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1659-75-2
Record name Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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